molecular formula C8H16O3 B089642 tert-Butyl peroxyisobutyrate CAS No. 109-13-7

tert-Butyl peroxyisobutyrate

Cat. No. B089642
Key on ui cas rn: 109-13-7
M. Wt: 160.21 g/mol
InChI Key: PFBLRDXPNUJYJM-UHFFFAOYSA-N
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Patent
US08017801B2

Procedure details

Before the start of the reaction, the loop reactor is filled with a solution of 24.4% by weight of tert-butyl hydroperoxide and 12.7% by weight of potassium hydroxide in water. Initially 33.6 kg/h of a solution of 70% by weight of tert-butyl hydroperoxide in water, 27.0 kg/h of a solution of 45% by weight of potassium hydroxide in water, 35.0 kg/h of water and 18.4 kg/h of isobutyroyl chloride are then fed to the loop reactor. Cooling with cooling water keeps the internal temperature at 11° C. in the loop reactor and at 12° C. in the stirred cell reactor. The partial neutralization is effected with 3.6 kg/h of 31% by weight hydrochloric acid with addition of 8.0 kg/h of isododecane at a temperature of 8° C. The organic phase is extracted with 33.0 kg/h of a 15% by weight aqueous solution of potassium hydroxide. This affords 39.8 kg/h of aqueous extract comprising 17.1% by weight of tert-butyl hydroperoxide and 12.2% by weight of potassium hydroxide, which are feeded into the loop reactor. From the time at which aqueous extract is recycled into the loop reactor, the metered addition of the feedstocks is changed to 23.8 kg/h of a solution of 70% by weight of tert-butyl hydroperoxide in water, 16.0 kg/h of a solution of 45% by weight of potassium hydroxide in water and 15.8 kg/h of water. After the extraction, the organic phase is washed with 36 kg/h of a solution of 3% by weight of sodium sulphite and 1% by weight of sulphuric acid, and dried by stripping at 18° C. and 58 mbar. 33.4 kg/h of a 76.5% by weight solution of tert-butyl peroxyisobutyrate in isododecane are obtained (92.8% yield based on isobutyroyl chloride).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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Reaction Step Two
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Reaction Step Three
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Type
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reactant
Reaction Step Eight
Name
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Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]([O:5][OH:6])([CH3:4])([CH3:3])[CH3:2].[OH-].[K+].[C:9](Cl)(=[O:13])[CH:10]([CH3:12])[CH3:11].Cl.CCCCCCCCCC(C)C>O>[C:9]([O:6][O:5][C:1]([CH3:4])([CH3:3])[CH3:2])(=[O:13])[CH:10]([CH3:12])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCC(C)C
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Before the start of the reaction
CUSTOM
Type
CUSTOM
Details
at 11° C.
CUSTOM
Type
CUSTOM
Details
at 12° C.
EXTRACTION
Type
EXTRACTION
Details
The organic phase is extracted with 33.0 kg/h of a 15% by weight aqueous solution of potassium hydroxide
EXTRACTION
Type
EXTRACTION
Details
This affords 39.8 kg/h of aqueous extract
EXTRACTION
Type
EXTRACTION
Details
From the time at which aqueous extract
ADDITION
Type
ADDITION
Details
the metered addition of the feedstocks
EXTRACTION
Type
EXTRACTION
Details
After the extraction
WASH
Type
WASH
Details
the organic phase is washed with 36 kg/h of a solution of 3% by weight of sodium sulphite and 1% by weight of sulphuric acid
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
by stripping at 18° C.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)(=O)OOC(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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